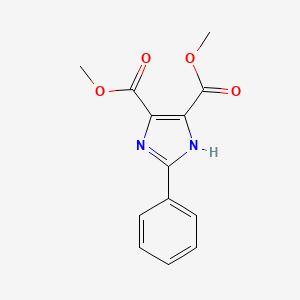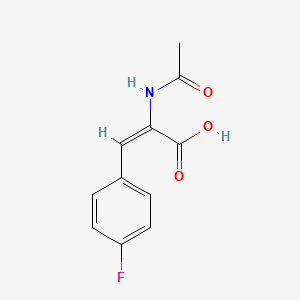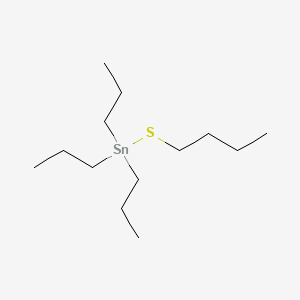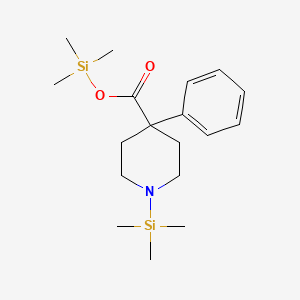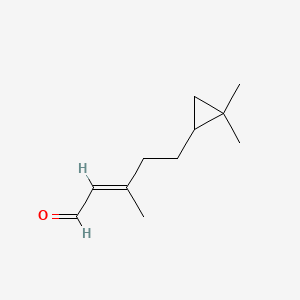
(2E)-5-(2,2-dimethylcyclopropyl)-3-methyl-pentenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,2-Dimethylcyclopropyl)-3-methyl-2-pentenal is an organic compound characterized by a cyclopropyl ring attached to a pentenal chain. This compound is notable for its unique structural features, which include a highly strained cyclopropyl ring and an unsaturated aldehyde group. These structural elements contribute to its distinctive chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dimethylcyclopropyl)-3-methyl-2-pentenal typically involves the formation of the cyclopropyl ring followed by the introduction of the pentenal chain. One common method involves the reaction of 2,2-dimethylcyclopropylcarboxaldehyde with a suitable alkene under conditions that promote cyclopropanation. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as catalytic processes. For example, the use of transition metal catalysts in the cyclopropanation step can enhance yield and selectivity. Additionally, continuous flow reactors may be employed to optimize reaction conditions and improve production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5-(2,2-Dimethylcyclopropyl)-3-methyl-2-pentenal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 5-(2,2-Dimethylcyclopropyl)-3-methyl-2-pentenoic acid
Reduction: 5-(2,2-Dimethylcyclopropyl)-3-methyl-2-pentenol
Substitution: Various ring-opened products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(2,2-Dimethylcyclopropyl)-3-methyl-2-pentenal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 5-(2,2-Dimethylcyclopropyl)-3-methyl-2-pentenal involves its interaction with specific molecular targets. The cyclopropyl ring’s strain energy can facilitate reactions with nucleophiles, leading to ring-opening and subsequent formation of reactive intermediates. These intermediates can interact with biological macromolecules, potentially disrupting normal cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dimethylcyclopropyl Cyanide
- 3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol
- [(2,2-Dimethylcyclopropyl)methyl]benzene
Uniqueness
5-(2,2-Dimethylcyclopropyl)-3-methyl-2-pentenal is unique due to its combination of a cyclopropyl ring and an unsaturated aldehyde group. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
877-60-1 |
|---|---|
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
(E)-5-(2,2-dimethylcyclopropyl)-3-methylpent-2-enal |
InChI |
InChI=1S/C11H18O/c1-9(6-7-12)4-5-10-8-11(10,2)3/h6-7,10H,4-5,8H2,1-3H3/b9-6+ |
Clave InChI |
XDJUSHOTGROPMD-RMKNXTFCSA-N |
SMILES isomérico |
C/C(=C\C=O)/CCC1CC1(C)C |
SMILES canónico |
CC(=CC=O)CCC1CC1(C)C |
Densidad |
0.874-0.878 |
Descripción física |
Colourless to slightly yellow liquid; Fruity aroma |
Solubilidad |
Insoluble in water Soluble (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetaldehyde,1H-benzo[D]imidazol-2-ylhydrazone](/img/structure/B13808721.png)
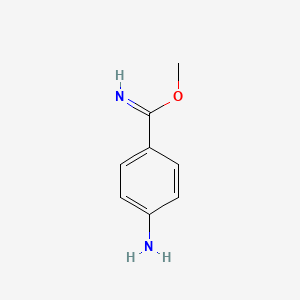
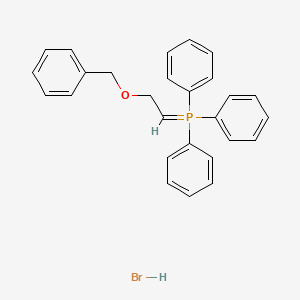
![Methyl 2-[(trimethylsilyl)oxy]docosanoate](/img/structure/B13808734.png)

![(6R,7R)-7-[[2-[(E)-2-cyanoethenyl]sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13808744.png)
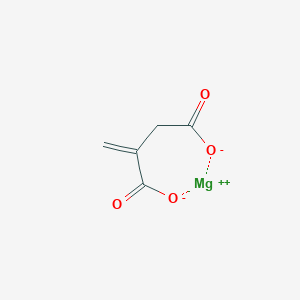
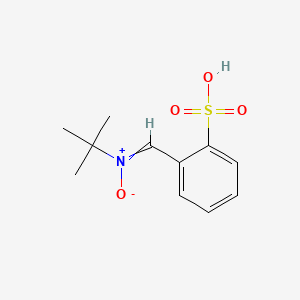
![3-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13808774.png)
